Pyrimido[5,4-d][1,2,3]triazine
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Overview
Description
Pyrimido[5,4-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrous Acid Treatment: One common method involves the treatment of 2,4-disubstituted 6-methyl-5-nitropyrimidines with nitrous acid to yield pyrimido[5,4-d][1,2,3]triazine 3-oxides.
Cyclization Reactions: Another method involves the cyclization of hydrazinyluracil with aromatic aldehydes, followed by nitrosation and intramolecular cyclization to form this compound derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pyrimido[5,4-d][1,2,3]triazine can undergo substitution reactions, particularly at the 4-position, where chloro derivatives can be replaced with various substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form novel heterocyclic systems, such as imidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e][1,2,3]triazine.
Common Reagents and Conditions:
Nitrous Acid: Used for the initial formation of this compound 3-oxides.
Thionyl Chloride: Utilized for converting oxides to chloro derivatives.
Aromatic Aldehydes: Employed in cyclization reactions to form various derivatives.
Major Products:
4-Substituted Pyrimido[5,4-d][1,2,3]triazines: Formed through substitution reactions.
Novel Heterocyclic Systems: Such as imidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e][1,2,3]triazine.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Pyrimido[5,4-d][1,2,3]triazine serves as a scaffold for the synthesis of various bioactive molecules.
Biology and Medicine:
Anticancer Agents: Derivatives of this compound have shown promising anticancer activity against human lung carcinoma (A549) cell lines.
Antimicrobial Agents: The compound exhibits broad-spectrum antimicrobial activities, including antibacterial and antifungal properties.
Industry:
Agricultural Chemicals: Some derivatives are used as herbicides and fungicides.
Mechanism of Action
The mechanism of action of pyrimido[5,4-d][1,2,3]triazine and its derivatives involves interaction with various molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Pyrimido[4,5-e][1,2,4]triazine: Exhibits similar biological activities, including antimicrobial and anticancer properties.
Uniqueness: Pyrimido[5,4-d][1,2,3]triazine is unique due to its specific ring structure, which allows for diverse chemical modifications and the formation of various bioactive derivatives. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
254-83-1 |
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Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrimido[5,4-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H |
InChI Key |
QNQCJTHZJJOUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NN=N2 |
Origin of Product |
United States |
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